N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide
Description
N1-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide (CAS: 941893-81-8) is a synthetic oxalamide derivative characterized by a tetrahydroquinoline core acetylated at the 1-position and an isopentyl (3-methylbutyl) group on the oxalamide nitrogen.
Properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-methylbutyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-12(2)8-9-19-17(23)18(24)20-15-7-6-14-5-4-10-21(13(3)22)16(14)11-15/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,19,23)(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDDEQCVHQZIAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide typically involves the condensation of 1-acetyl-1,2,3,4-tetrahydroquinoline with isopentyloxalamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethylene glycol, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Differences
The compound’s uniqueness lies in its isopentyl substituent and acetylated tetrahydroquinoline moiety, which differentiate it from analogues. Below is a comparative analysis:
Table 1: Structural Comparison of Oxalamide Derivatives
Drug Development
Material Science
The isopentyl group’s hydrophobicity makes the compound a candidate for polymer additives or coating agents , similar to cyclohexyl-containing analogues .
Biological Activity
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core, which is known for various biological activities. Its structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₂₃N₃O₃ |
| Molecular Weight | 365.4 g/mol |
| CAS Number | 898466-33-6 |
Anticancer Properties
Research indicates that tetrahydroquinoline derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the proliferation of cancer cells by modulating key signaling pathways such as the PI3K/AKT pathway. This pathway is crucial for cell survival and proliferation, suggesting that this compound may also possess similar anticancer effects.
Neuroprotective Effects
The neuroprotective potential of tetrahydroquinoline derivatives has been explored in various studies. For example, certain analogs have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that this compound could be beneficial in treating neurodegenerative diseases such as Parkinson's disease .
The mechanism of action of this compound likely involves interaction with specific molecular targets within biological systems:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer progression or neurodegeneration.
- Receptor Modulation: It could modulate receptor activity that regulates cell survival and apoptosis.
These interactions can lead to altered cellular responses and potentially therapeutic effects in various diseases.
Case Studies and Research Findings
A study focusing on the synthesis and evaluation of similar compounds highlighted their potential in treating autoimmune diseases by modulating immune responses through RORγt inhibition. Although this study did not directly test this compound, it underscores the relevance of its structural class in developing therapeutics for complex diseases .
Another investigation into the neuroprotective capabilities of related compounds found that certain derivatives could significantly reduce neuronal cell death in vitro. This reinforces the hypothesis that this compound may also confer neuroprotective benefits .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
